molecular formula C8H9NO3S B12988714 1-(3-(Methylsulfonyl)pyridin-2-yl)ethanone

1-(3-(Methylsulfonyl)pyridin-2-yl)ethanone

Cat. No.: B12988714
M. Wt: 199.23 g/mol
InChI Key: KMVNKVFTOOHYIZ-UHFFFAOYSA-N
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Description

1-(3-(Methylsulfonyl)pyridin-2-yl)ethanone is an organic compound with the molecular formula C8H9NO3S It is characterized by the presence of a pyridine ring substituted with a methylsulfonyl group and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Methylsulfonyl)pyridin-2-yl)ethanone typically involves the reaction of methylsulfonyl chloride with 2-acetylpyridine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(3-(Methylsulfonyl)pyridin-2-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(3-(Methylsulfonyl)pyridin-2-yl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-(Methylsulfonyl)pyridin-2-yl)ethanone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets may vary depending on the specific application and context .

Comparison with Similar Compounds

  • 2-(Methylsulfonyl)-1-(pyridin-3-yl)ethanone
  • 1-(6-Methylpyridin-3-yl)-2-(4-methylsulfonyl)phenyl ethanone
  • 2-(4-Methanesulfonyl-phenyl)-1-(6-methyl-pyridin-3-yl)-ethanone

Comparison: 1-(3-(Methylsulfonyl)pyridin-2-yl)ethanone is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C8H9NO3S

Molecular Weight

199.23 g/mol

IUPAC Name

1-(3-methylsulfonylpyridin-2-yl)ethanone

InChI

InChI=1S/C8H9NO3S/c1-6(10)8-7(13(2,11)12)4-3-5-9-8/h3-5H,1-2H3

InChI Key

KMVNKVFTOOHYIZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC=N1)S(=O)(=O)C

Origin of Product

United States

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